Cas no 1111102-55-6 (5-(3-Ethoxyphenyl)pyrimidin-2-amine)
5-(3-Ethoxyphenyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-Ethoxyphenyl)pyrimidin-2-amine
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- MDL: MFCD11877337
- Inchi: 1S/C12H13N3O/c1-2-16-11-5-3-4-9(6-11)10-7-14-12(13)15-8-10/h3-8H,2H2,1H3,(H2,13,14,15)
- InChI Key: SECSWWZKGTXUON-UHFFFAOYSA-N
- SMILES: O(CC)C1=CC=CC(=C1)C1=CN=C(N)N=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- XLogP3: 1.8
- Topological Polar Surface Area: 61
5-(3-Ethoxyphenyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 227994-2.500g |
5-(3-Ethoxyphenyl)pyrimidin-2-amine, 95% |
1111102-55-6 | 95% | 2.500g |
$1816.00 | 2023-09-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327396-50mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 98% | 50mg |
¥4708.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327396-100mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 98% | 100mg |
¥8215.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327396-250mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 98% | 250mg |
¥10904.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327396-500mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 98% | 500mg |
¥15871.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1327396-1g |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 98% | 1g |
¥23758.00 | 2024-08-09 | |
| 1PlusChem | 1P020HDL-50mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 95% | 50mg |
$322.00 | 2023-12-26 | |
| 1PlusChem | 1P020HDL-100mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 95% | 100mg |
$465.00 | 2023-12-26 | |
| 1PlusChem | 1P020HDL-250mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 95% | 250mg |
$638.00 | 2023-12-26 | |
| 1PlusChem | 1P020HDL-500mg |
5-(3-Ethoxyphenyl)pyrimidin-2-amine |
1111102-55-6 | 95% | 500mg |
$971.00 | 2023-12-26 |
5-(3-Ethoxyphenyl)pyrimidin-2-amine Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 5-(3-Ethoxyphenyl)pyrimidin-2-amine
Introduction to 5-(3-Ethoxyphenyl)pyrimidin-2-amine (CAS No. 1111102-55-6)
5-(3-Ethoxyphenyl)pyrimidin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1111102-55-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry. The compound features a pyrimidine core, a moiety widely recognized for its role in the development of various therapeutic agents, particularly those targeting metabolic and signaling pathways.
The structural motif of 5-(3-Ethoxyphenyl)pyrimidin-2-amine consists of a pyrimidin-2-amine substituent attached to a 3-ethoxyphenyl group. This particular arrangement introduces both electronic and steric influences that can modulate the compound's interactions with biological targets. The ethoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the pyrimidine ring provides a hydrogen bond donor/acceptor capability crucial for binding to protein targets.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as pharmacological tools. The scaffold of 5-(3-Ethoxyphenyl)pyrimidin-2-amine has been explored in various contexts, including its role as an intermediate in synthesizing more complex molecules. Its versatility makes it a valuable building block for medicinal chemists seeking to design inhibitors or modulators of enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 5-(3-Ethoxyphenyl)pyrimidin-2-amine is its potential as a lead compound for drug development. Preclinical studies have begun to uncover its pharmacological profile, revealing interactions with targets such as kinases and transcription factors. These interactions are critical for understanding how the compound might exert its effects in vivo. For instance, preliminary data suggest that derivatives of this molecule may interfere with aberrant signaling pathways often implicated in tumor growth and progression.
The synthesis of 5-(3-Ethoxyphenyl)pyrimidin-2-amine involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the pyrimidine ring followed by functionalization at the 2-position with an amine group. Subsequent attachment of the 3-ethoxyphenyl moiety completes the structure. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are employed to ensure high yields and purity, which are essential for subsequent biological evaluation.
The pharmacokinetic properties of 5-(3-Ethoxyphenyl)pyrimidin-2-amine are also under investigation to assess its suitability for therapeutic use. Parameters such as solubility, stability, and metabolic degradation are critical determinants of a drug's efficacy and safety. Computational modeling has been instrumental in predicting these properties before experimental validation, saving time and resources in the drug discovery pipeline.
Recent advances in crystallography have allowed researchers to visualize how 5-(3-Ethoxyphenyl)pyrimidin-2-amine interacts with its biological targets at an atomic level. These high-resolution structures provide insights into binding mechanisms and can guide further optimization efforts. For example, understanding how the amine group and ethoxyphenyl ring contribute to binding affinity can inspire modifications that enhance potency while reducing off-target effects.
The broader significance of 5-(3-Ethoxyphenyl)pyrimidin-2-amine lies in its contribution to the field of rational drug design. By serving as a scaffold for exploration, this compound exemplifies how structural modifications can unlock new therapeutic possibilities. As research continues, it is likely that more derivatives will be synthesized and tested, expanding our understanding of their potential applications.
In conclusion,5-(3-Ethoxyphenyl)pyrimidin-2-amine (CAS No. 1111102-55-6) represents a promising area of investigation in pharmaceutical chemistry. Its unique structure and biological potential make it a valuable asset in the quest for novel therapeutics. As research progresses, this compound will continue to inform our understanding of drug design principles and inspire new avenues for therapeutic intervention.
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